2-Amino-4-chloro-6-methylbenzoic acid
Overview
Description
2-Amino-4-chloro-6-methylbenzoic acid is an aromatic organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It contains an amine group (NH2), a carboxylic acid group (COOH), a chlorine atom (Cl), and a methyl group (CH3) attached to a benzene ring. This compound is primarily used in research and development, particularly in the synthesis of various chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of a chlorotoluene derivative, followed by reduction and subsequent hydrolysis of the ester group. Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with aryl halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize aryl bromination, esterification, and Sandmeyer reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
Scientific Research Applications
2-Amino-4-chloro-6-methylbenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methylbenzoic acid involves its interaction with molecular targets and pathways. The presence of the amine and carboxylic acid groups suggests it could act as a zwitterion at physiological pH, existing as a positively charged ammonium group (NH3+) and a negatively charged carboxylate group (COO-). The chlorine atom, being an electron-withdrawing substituent, affects the reactivity of the benzene ring and the acidity of the carboxylic acid. These interactions influence the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzoic acid: Similar structure but with the chlorine atom at a different position.
4-Chloro-2-methylbenzoic acid: Contains a chlorine and methyl group but lacks the amine group.
2-Amino-4-methylbenzoic acid: Similar structure but without the chlorine atom.
Uniqueness
2-Amino-4-chloro-6-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the amine, chlorine, and methyl groups on the benzene ring allows for diverse reactivity and applications in various fields.
Properties
IUPAC Name |
2-amino-4-chloro-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPNIMNDVSPACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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